molecular formula C12H19N3 B1357012 4-Phenethylpiperazin-1-amine CAS No. 34924-96-4

4-Phenethylpiperazin-1-amine

Cat. No. B1357012
CAS RN: 34924-96-4
M. Wt: 205.3 g/mol
InChI Key: KAHOOFLESLALQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives has been explored in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .


Molecular Structure Analysis

The molecular structure of amines can be analyzed using various spectroscopic techniques. For instance, the “nitrogen rule” of mass spectrometry can be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure . The mass spectrum of an unknown amine can also be used in determining its structure .


Chemical Reactions Analysis

The reaction of 4-methyl catechol (2 mM) with propylamine (6 mM) is carried out in the presence of NaIO4 (2 mM) in 10 mM Na2CO3 aqueous solution . A variety of spectroscopic/spectrometric and chromatographic methods such as 1H NMR, LC-MS, and UV-VIS are used to track the reaction and identify the products/intermediates .


Physical And Chemical Properties Analysis

Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen. Structurally amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .

Scientific Research Applications

Sleep Research and Insomnia Treatment

  • A study explored the synthesis and in vivo evaluation of phenethylpiperazine amides as selective serotonin 5-HT(2A) receptor antagonists. These compounds, based on the phenethylpiperazine amide core structure, were tested in a rat sleep pharmacology model and found to increase sleep consolidation and deep sleep, suggesting potential applications in treating insomnia (Xiong et al., 2010).

Polymer Synthesis and Characterization

  • Research on poly(β-aminoesters) synthesized via the addition of various amines, including piperazine, to diacrylate esters has been conducted. These polymers exhibited noncytotoxic properties and interacted electrostatically with DNA, suggesting applications in biocompatible materials (Lynn and Langer, 2000).

Molecular Binding and Drug Synthesis

  • A study demonstrated the synthesis of 2-phenylethylamine, a biogenic amine, through various methods and its molecular binding with β-cyclodextrin, which could be used in pharmacological practices to increase the stability and targeted transport of the amine (ChemChemTech, 2023).

Cancer Treatment and Drug Resistance

  • Pyrrolopyrimidines with phenethylpiperazine side chains have been identified as novel and selective inhibitors of multidrug-resistance-associated protein (MRP1), an important factor in cancer treatment efficacy (Wang et al., 2004).

Polyaddition Kinetics in Polymer Chemistry

  • The study of polyaddition kinetics of amines, including piperazine, to bisacryloylpiperazine in various solvents has contributed to understanding polymerization processes, which is crucial in the development of new polymeric materials (Manfredi et al., 2007).

Future Directions

Research on amines and their derivatives continues to be a hot topic in many fields. For instance, the trace amine-associated receptor 1 (TAAR-1) has been identified as a potential target for the development of new antipsychotics . This suggests that 4-Phenethylpiperazin-1-amine and similar compounds may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

4-(2-phenylethyl)piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-15-10-8-14(9-11-15)7-6-12-4-2-1-3-5-12/h1-5H,6-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHOOFLESLALQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297478
Record name 4-(2-Phenylethyl)-1-piperazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenethylpiperazin-1-amine

CAS RN

34924-96-4
Record name 4-(2-Phenylethyl)-1-piperazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34924-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Phenylethyl)-1-piperazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Mayer, M Schweiger, MC Melcher, C Fledelius… - Bioorganic & medicinal …, 2015 - Elsevier
… According to GP-1: 100 mg (488 μmol, 1.00 equiv, 90% purity) 4-phenethylpiperazin-1-amine, 2.0 mL toluene, 60.7 mg (439 μmol, 1.00 equiv) 2,4-dihydroxybenzaldehyde. Stirring at …
Number of citations: 20 www.sciencedirect.com

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